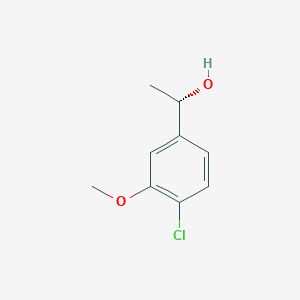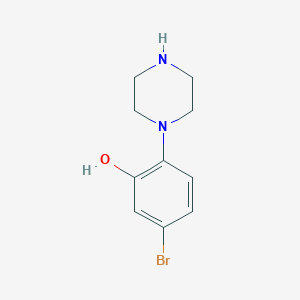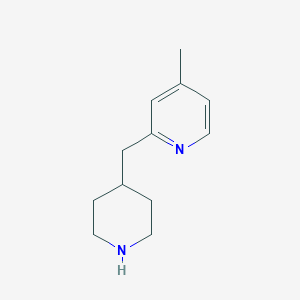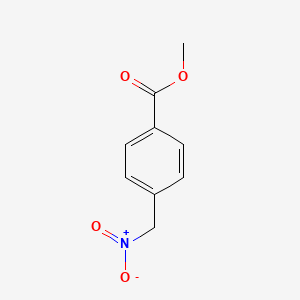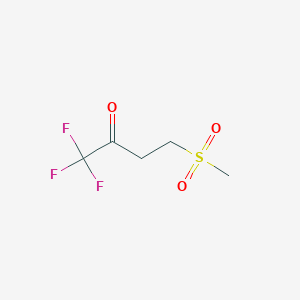
1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one is a chemical compound with the molecular formula C5H7F3O3S and a molecular weight of 204.17 g/mol . It is a colorless liquid that is soluble in various organic solvents. This compound is known for its strong odor and is used in various chemical applications due to its unique properties.
准备方法
The synthesis of 1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one can be achieved through several methods. One common synthetic route involves the reaction of 3-methyl-2-butanol with trifluoromethanesulfonic anhydride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial production methods often involve bulk synthesis using similar reaction conditions but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common with this compound, where nucleophiles such as amines or thiols replace the trifluoromethyl group. These reactions are usually facilitated by catalysts or under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds. Its unique properties make it valuable in the development of new synthetic pathways.
Biology: This compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions. Its ability to modify biological molecules makes it a useful tool in molecular biology.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of 1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these molecules, leading to modifications that affect their function. This interaction can inhibit enzyme activity or alter protein structure, resulting in various biological effects.
The pathways involved in its mechanism of action include nucleophilic substitution and addition reactions. These pathways enable the compound to exert its effects by modifying key molecular targets.
相似化合物的比较
1,1,1-Trifluoro-4-(methylsulfonyl)butan-2-one can be compared with other similar compounds such as:
1,1,1-Trifluoro-3-methylbutan-2-one: This compound has a similar trifluoromethyl group but differs in the position of the methylsulfonyl group.
2-Butanone, 1,1,1-trifluoro-4-(methylsulfonyl): This compound is closely related and shares similar properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.
属性
分子式 |
C5H7F3O3S |
|---|---|
分子量 |
204.17 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-4-methylsulfonylbutan-2-one |
InChI |
InChI=1S/C5H7F3O3S/c1-12(10,11)3-2-4(9)5(6,7)8/h2-3H2,1H3 |
InChI 键 |
WFBDYUOEJDBHKD-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)CCC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


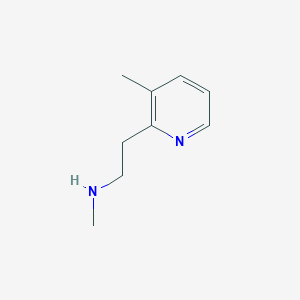

![O-[(oxolan-2-yl)methyl]hydroxylamine](/img/structure/B13606769.png)

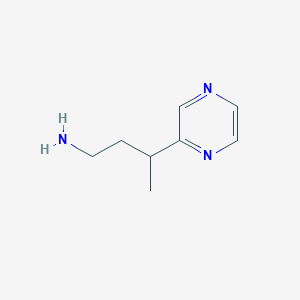
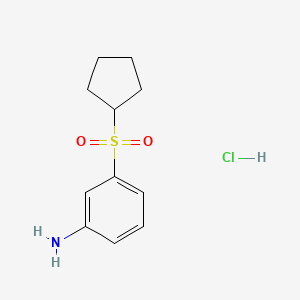
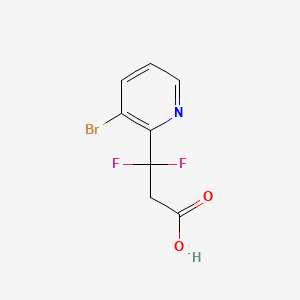
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13606804.png)

![Spiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13606810.png)
